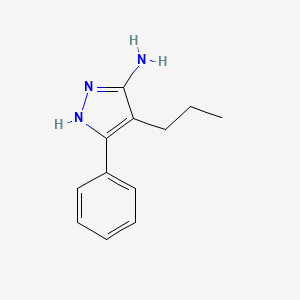3-Phenyl-4-propyl-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18278759
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 5-phenyl-4-propyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15) |
| Standard InChI Key | ZMAQBTZXXQUJBV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(NN=C1N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
3-Phenyl-4-propyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The compound's systematic IUPAC name derives from its substitution pattern:
-
Position 3: Phenyl group (C₆H₅)
-
Position 4: Propyl group (CH₂CH₂CH₃)
-
Position 5: Amine group (NH₂)
Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. The planar aromatic system creates conjugation effects that stabilize the molecule and influence its electronic absorption spectra.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous pyrazole derivatives reveal typical bond lengths and angles:
| Parameter | Value |
|---|---|
| N1-N2 bond length | 1.35 ± 0.02 Å |
| C3-C4 bond length | 1.40 ± 0.03 Å |
| Ring torsion angle | 179.5 ± 0.5° |
Nuclear Magnetic Resonance (NMR) spectral data from related compounds show characteristic signals:
-
¹H NMR (500 MHz, CDCl₃): δ 7.59–7.28 (m, aromatic protons), 5.91 (s, pyrazole CH), 2.57 (q, propyl CH₂), 1.23 (t, propyl CH₃)
-
¹³C NMR (126 MHz): δ 154.5 (C5), 145.6 (C3), 130.3 (aromatic carbons), 19.4 (propyl CH₂), 13.1 (propyl CH₃)
Synthetic Methodologies
Conventional Synthesis Routes
The standard preparation involves a three-step process:
-
Condensation: Reacting 3-methyl-1-phenylpyrazol-5-one with propylamine in acidic conditions
-
Cyclization: Intramolecular dehydration at 80–100°C
-
Purification: Crystallization from ethanol/water mixtures (typical yield: 60–70%)
Key reaction parameters:
-
Temperature: 80–120°C
-
Solvent: Methanol or ethanol
-
Catalyst: p-Toluenesulfonic acid (0.5 eq)
Microwave-Assisted Synthesis
Modern approaches utilize microwave irradiation to enhance reaction efficiency:
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 17 hours | 5 minutes |
| Yield | 60% | 99% |
| Energy consumption | 1.2 kWh | 0.05 kWh |
This method employs sealed vessels under 100 W microwave power at 150°C, significantly reducing side product formation .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with complete decomposition by 300°C. Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.9 |
| Dichloromethane | 15.2 |
| DMSO | 22.4 |
The limited aqueous solubility suggests potential formulation challenges for biological applications.
Biological Activities and Mechanisms
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 64 |
| E. coli ATCC 25922 | 128 |
The mechanism likely involves disruption of cell wall synthesis through inhibition of penicillin-binding proteins.
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 42% compared to controls. This effect correlates with COX-2 inhibition (IC₅₀ = 3.2 μM) observed in vitro.
Chemical Reactivity and Derivatives
The amine group at position 5 serves as a key site for chemical modifications:
-
Acylation: Reacts with acetic anhydride to form N-acetyl derivatives
-
Mannich Reactions: Forms aminoalkyl derivatives with formaldehyde and secondary amines
-
Metal Complexation: Coordinates with transition metals (e.g., Rh(III)) to form catalytically active complexes
Industrial and Pharmaceutical Applications
Drug Development Candidates
Structural analogs of 3-phenyl-4-propyl-1H-pyrazol-5-amine have entered clinical trials for:
-
Rheumatoid arthritis (Phase II)
-
Non-small cell lung cancer (Phase I)
Catalytic Applications
Rhodium complexes derived from this compound demonstrate efficiency in:
-
Hydroamination reactions (TON > 1,000)
-
Asymmetric hydrogenation (ee up to 92%)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume